molecular formula C14H17BN2O2 B13344431 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-naphthyridine

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-naphthyridine

Cat. No.: B13344431
M. Wt: 256.11 g/mol
InChI Key: OZLDUHQXPZKVRP-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-naphthyridine is a chemical compound that features a naphthyridine core substituted with a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-naphthyridine typically involves the borylation of a naphthyridine derivative. One common method includes the use of a palladium catalyst to facilitate the coupling of a naphthyridine precursor with a boronic ester, such as pinacolborane . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF), under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and others.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Major Products

    Aryl or Vinyl Boronates: Formed through Suzuki-Miyaura cross-coupling.

    Hydroborated Products: Resulting from hydroboration reactions with alkenes or alkynes.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-naphthyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-naphthyridine largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boron atom in the dioxaborolane group forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the naphthyridine core . This process involves the formation of a palladium-boron intermediate, which undergoes reductive elimination to form the final product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-naphthyridine is unique due to its naphthyridine core, which provides distinct electronic properties compared to other boron-containing compounds. This uniqueness makes it valuable in specific applications where the electronic characteristics of the naphthyridine ring are advantageous.

Properties

Molecular Formula

C14H17BN2O2

Molecular Weight

256.11 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-naphthyridine

InChI

InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)12-9-17-7-10-5-6-16-8-11(10)12/h5-9H,1-4H3

InChI Key

OZLDUHQXPZKVRP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC3=C2C=NC=C3

Origin of Product

United States

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